

A Technical Guide to 4-Bromoisoquinolin-5-amine: Commercial Availability, Purity, and Analysis

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Compound of Interest

Compound Name: 4-Bromoisoquinolin-5-amine

Cat. No.: B105031

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of **4-Bromoisoquinolin-5-amine**, a key building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who require a reliable source of this compound and a thorough understanding of its quality control parameters.

Commercial Availability

4-Bromoisoquinolin-5-amine (CAS No. 16552-65-1) is commercially available from a range of suppliers specializing in fine chemicals and research compounds. The availability can vary from in-stock for small quantities to back-ordered for larger amounts, with some suppliers offering custom synthesis services.

Below is a summary of representative commercial sources for **4-Bromoisoquinolin-5-amine**. Please note that stock status and pricing are subject to change and should be verified directly with the suppliers.

Supplier	Catalog Number	Pack Size	Purity	Stock Status (Representative)
AOBChem	119258	250mg, 500mg, 1g, 5g, 10g, 25g, 100g	97%	In stock (smaller quantities), Backordered (larger quantities)[1]
ChemScene	CS-0136801	-	≥96%	-[2]
Sinfoo Biotech	A070334	-	-	Request for Quotation
Chemspace	CSSB000007203 62	-	-	-

Purity and Quality Control

The purity of commercially available **4-Bromoisoquinolin-5-amine** is typically stated to be between 96% and 98%. The primary analytical techniques for purity assessment of similar aromatic amines and halogenated heterocycles are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A Certificate of Analysis (CoA) for a closely related compound, 5-Bromoisoquinolin-1-amine, indicates that a purity of ≥97.0% is determined by ¹H NMR.[3]

Representative Analytical Methods

While a specific, validated analytical protocol for **4-Bromoisoquinolin-5-amine** is not publicly available from most suppliers, the following are representative methods adapted from the analysis of structurally related compounds. These protocols can serve as a starting point for in-house quality control.

2.1.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for assessing the purity of bromo-amino isoquinoline derivatives.

Experimental Protocol (Adapted):

- Instrumentation: Standard HPLC system with a UV detector.
- Column: C18, 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: A time-programmed gradient can be optimized, for instance, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compound and any less polar impurities. A typical gradient might run from 10% to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: The sample should be accurately weighed and dissolved in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 0.1 mg/mL.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a crucial tool for structural confirmation and purity assessment, particularly for identifying and quantifying residual solvents or other proton-containing impurities.

Expected ^1H NMR Chemical Shifts (in DMSO- d_6 , adapted from similar compounds):

The proton chemical shifts for **4-Bromoisquinolin-5-amine** can be predicted based on the electronic effects of the bromine and amine substituents on the isoquinoline core. The amino group (NH_2) protons would likely appear as a broad singlet. The aromatic protons will exhibit characteristic splitting patterns in the aromatic region of the spectrum. For a definitive analysis, a reference spectrum or a sample of known purity would be required.

Synthesis Outline

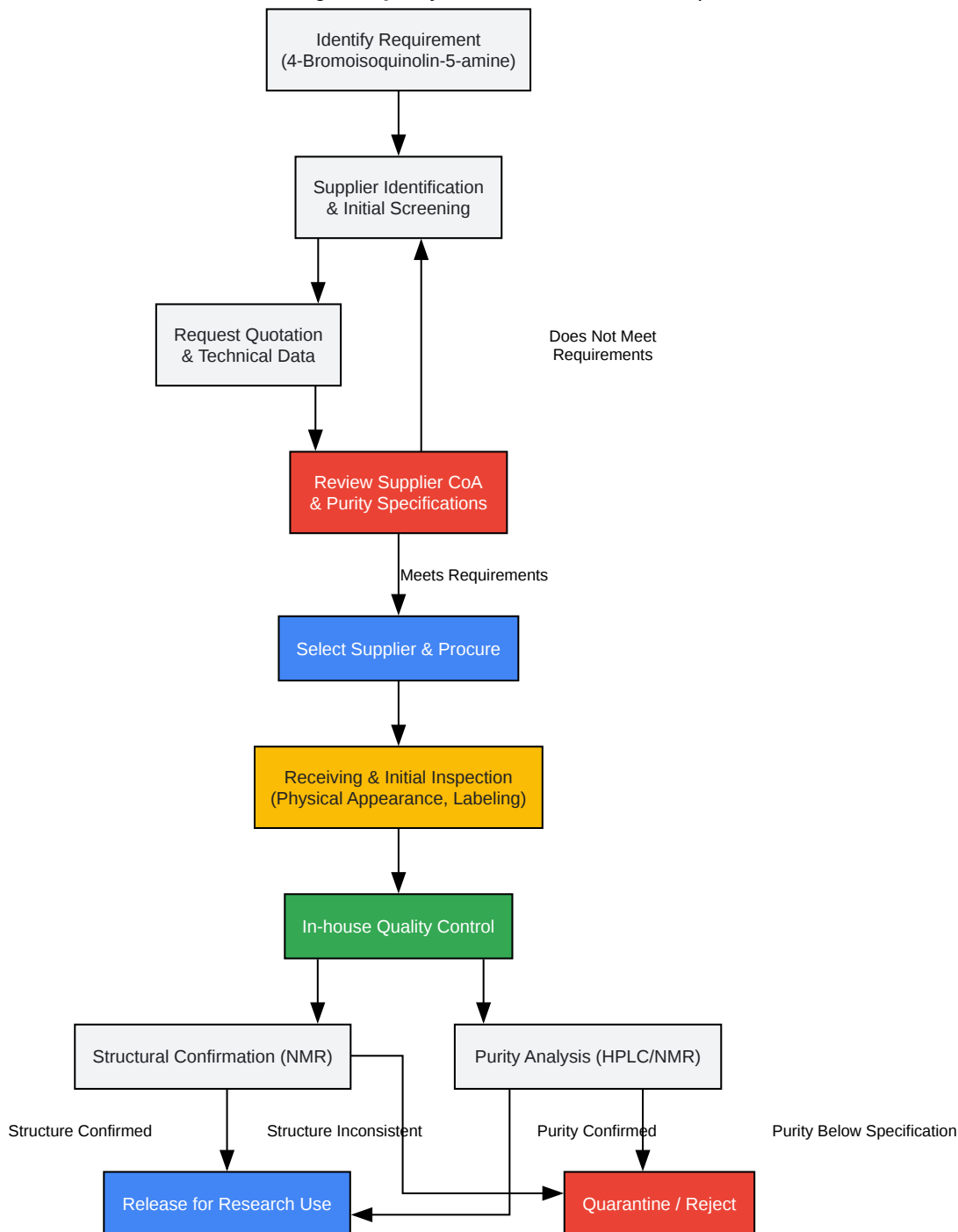
A specific, detailed synthesis protocol for **4-Bromoisoquinolin-5-amine** is not readily available in the public domain. However, a plausible synthetic route can be inferred from the preparation of related compounds. A potential pathway could involve the bromination of 5-aminoisoquinoline or the amination of a dibromo-isoquinoline precursor.

For instance, the synthesis of 4-aminoisoquinoline from 4-bromoisoquinoline is a known transformation involving heating with ammonium hydroxide in the presence of a copper catalyst.^[4] This suggests that a similar nucleophilic aromatic substitution could potentially be employed to introduce the amino group.

Logical Workflow for Sourcing and Quality Verification

The following diagram illustrates a logical workflow for a research or drug development professional to source and verify the quality of **4-Bromoisoquinolin-5-amine**.

Workflow for Sourcing and Quality Verification of 4-Bromoisoquinolin-5-amine

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Caption: Sourcing and Quality Control Workflow

Conclusion

4-Bromoisoquinolin-5-amine is a readily accessible building block for chemical research and drug development. While multiple commercial suppliers exist, it is imperative for researchers to conduct their own quality control to ensure the material meets the specific requirements of their application. The analytical methods outlined in this guide provide a solid foundation for such in-house verification. As with any chemical reagent, careful handling and storage are essential to maintain its integrity.

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